molecular formula C17H21N3OS B5467316 2-(4-benzyl-1-piperidinyl)-N-1,3-thiazol-2-ylacetamide

2-(4-benzyl-1-piperidinyl)-N-1,3-thiazol-2-ylacetamide

Cat. No. B5467316
M. Wt: 315.4 g/mol
InChI Key: UKKWILBQNXKLAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-benzyl-1-piperidinyl)-N-1,3-thiazol-2-ylacetamide, also known as TAK-659, is a small molecule drug compound that has been developed for the treatment of various types of cancer. It belongs to the class of drugs known as protein kinase inhibitors, which work by blocking the activity of certain enzymes that are involved in the growth and spread of cancer cells.

Mechanism of Action

2-(4-benzyl-1-piperidinyl)-N-1,3-thiazol-2-ylacetamide works by selectively inhibiting the activity of certain protein kinases that are involved in the growth and survival of cancer cells. Specifically, it targets the Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK), which are both involved in the signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects on cancer cells, including inhibition of cell proliferation, induction of apoptosis, and suppression of tumor growth and metastasis. It has also been shown to modulate the immune system, leading to enhanced anti-tumor activity.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(4-benzyl-1-piperidinyl)-N-1,3-thiazol-2-ylacetamide for lab experiments is its high potency and selectivity, which allows for precise targeting of specific protein kinases involved in cancer cell growth and survival. However, one limitation is that it may not be effective against all types of cancer, and further research is needed to determine its optimal use in combination with other therapies.

Future Directions

There are several future directions for the research and development of 2-(4-benzyl-1-piperidinyl)-N-1,3-thiazol-2-ylacetamide, including the exploration of its potential use in combination with other therapies, such as chemotherapy and immunotherapy. Additionally, further studies are needed to determine its safety and efficacy in clinical trials, as well as its potential use in other diseases beyond cancer.

Synthesis Methods

The synthesis of 2-(4-benzyl-1-piperidinyl)-N-1,3-thiazol-2-ylacetamide involves several steps, including the preparation of the starting materials, the formation of the thiazole ring, and the coupling of the piperidine and benzyl groups. The final product is obtained through a series of purification and isolation steps, resulting in a pure and highly potent compound.

Scientific Research Applications

2-(4-benzyl-1-piperidinyl)-N-1,3-thiazol-2-ylacetamide has been extensively studied in preclinical and clinical trials for its potential use in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. The compound has shown promising results in inhibiting the growth and spread of cancer cells, as well as inducing apoptosis (cell death) in cancer cells.

properties

IUPAC Name

2-(4-benzylpiperidin-1-yl)-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3OS/c21-16(19-17-18-8-11-22-17)13-20-9-6-15(7-10-20)12-14-4-2-1-3-5-14/h1-5,8,11,15H,6-7,9-10,12-13H2,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKKWILBQNXKLAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)CC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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